Dde-D-Orn(Fmoc)-OH

Übersicht

Beschreibung

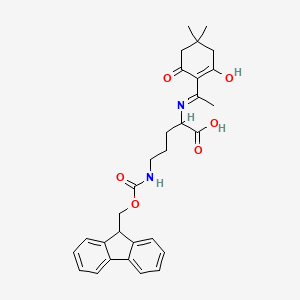

Dde-D-Ornithine(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) group and the Fmoc (9-Fluorenylmethyloxycarbonyl) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and subsequent reactions at specific stages.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dde-D-Ornithine(Fmoc)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of ornithine is first protected with the Dde group. This is achieved by reacting ornithine with 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base such as triethylamine.

Protection of the Side Chain: The side chain amino group of ornithine is then protected with the Fmoc group. This is done by reacting the Dde-protected ornithine with 9-Fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Industrial Production Methods

In an industrial setting, the production of Dde-D-Ornithine(Fmoc)-OH follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Dde-D-Ornithine(Fmoc)-OH undergoes several types of reactions, including:

Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions. The Dde group is typically removed using hydrazine, while the Fmoc group is removed using a base such as piperidine.

Coupling Reactions: The deprotected amino groups can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Hydrazine: Used for the removal of the Dde group.

Piperidine: Used for the removal of the Fmoc group.

Coupling Reagents: Such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) for peptide bond formation.

Major Products Formed

Deprotected Ornithine: After removal of the protecting groups.

Peptides: Formed through coupling reactions with other amino acids.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Dde-D-Orn(Fmoc)-OH is integral to the Fmoc/Dde strategy for synthesizing branched and cyclic peptides. The stability of Dde under standard deprotection conditions allows for the sequential addition of amino acids without prematurely cleaving the protecting group. This method has been cited in over 200 publications, demonstrating its widespread acceptance in peptide chemistry .

Case Study:

A study utilized this compound to synthesize a cyclic peptide that demonstrated enhanced binding affinity to a target protein compared to its linear counterpart. The cyclic structure improved stability and bioactivity, showcasing the utility of this compound in developing peptide-based therapeutics.

Site-Specific Modification

The ability to selectively unmask the Dde group using hydrazine allows researchers to introduce functional groups at specific sites within a peptide chain. This capability is crucial for creating peptides with tailored properties for drug development and biological studies.

Data Table: Applications in Site-Specific Modifications

| Modification Type | Target Peptide | Resulting Activity |

|---|---|---|

| Side-chain modification | Cyclic peptide | Increased receptor binding |

| Conjugation with fluorophores | Antibody fragments | Enhanced imaging capabilities |

Bioconjugation

This compound can also be employed in bioconjugation strategies where peptides are linked to other biomolecules (e.g., antibodies or enzymes). This application is vital in creating targeted drug delivery systems and diagnostic tools.

Case Study:

In one research project, this compound was used to attach a therapeutic agent to an antibody targeting cancer cells. The resulting conjugate showed improved efficacy in cell-targeting assays compared to unconjugated agents.

Wirkmechanismus

The mechanism of action of Dde-D-Ornithine(Fmoc)-OH involves the selective protection and deprotection of amino groups during peptide synthesis. The Dde and Fmoc groups prevent unwanted reactions, allowing for the stepwise assembly of peptides. The deprotection steps are carefully controlled to ensure that only the desired amino groups are exposed for subsequent reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dde-D-Lysine(Fmoc)-OH: Similar to Dde-D-Ornithine(Fmoc)-OH but with lysine instead of ornithine.

Boc-D-Ornithine(Fmoc)-OH: Uses the Boc (tert-Butyloxycarbonyl) group instead of the Dde group for protection.

Cbz-D-Ornithine(Fmoc)-OH: Uses the Cbz (Carbobenzyloxy) group instead of the Dde group for protection.

Uniqueness

Dde-D-Ornithine(Fmoc)-OH is unique due to the combination of the Dde and Fmoc protecting groups, which provide selective and orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to other protecting group combinations.

Biologische Aktivität

Dde-D-Orn(Fmoc)-OH is a compound used primarily in peptide synthesis, particularly in the context of developing antimicrobial peptides (AMPs). This article explores its biological activity, focusing on its antimicrobial properties, structural stability, and potential applications in therapeutic settings.

1. Overview of this compound

This compound is a protected form of ornithine, an amino acid that plays a crucial role in the synthesis of peptides. The Dde (2,4-dimethoxybenzyl) group serves as a temporary protecting group for the amino function, allowing for selective modifications during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is another protective group that facilitates the sequential addition of amino acids in peptide chains.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides synthesized using this compound. These peptides exhibit significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

The mechanism by which these peptides exert their antimicrobial effects involves disruption of bacterial cell membranes. Peptides containing ornithine residues have been shown to interact with lipid bilayers, leading to increased permeability and subsequent cell lysis .

2.2 Comparative Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various peptides synthesized with this compound compared to standard antimicrobial agents:

| Peptide Name | MIC (μM) | Bacterial Strain |

|---|---|---|

| Peptide A | 6.25 | Staphylococcus aureus |

| Peptide B | 3.13 | Escherichia coli |

| Peptide C | 12.5 | Klebsiella pneumoniae |

These results indicate that peptides synthesized with this compound can be as effective as traditional antibiotics against certain pathogens.

3. Structural Stability

The stability of peptides synthesized using this compound is enhanced due to the incorporation of non-proteinogenic amino acids like ornithine. Studies have shown that these modified peptides are more resistant to enzymatic degradation compared to those containing standard amino acids like lysine .

3.1 Digestive Enzyme Resistance

Research indicates that peptides with ornithine residues demonstrate greater tolerance against digestive enzymes, which is critical for their potential therapeutic applications .

4. Case Studies

Several case studies have illustrated the effectiveness of this compound in synthesizing AMPs:

- Case Study 1 : A study demonstrated that a peptide synthesized using this compound exhibited a two-fold increase in antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to its lysine-containing counterpart .

- Case Study 2 : Another investigation focused on the use of cyclic peptides derived from this compound, revealing enhanced stability and activity against a broader spectrum of bacteria .

5. Conclusion

This compound represents a valuable tool in the synthesis of antimicrobial peptides with significant biological activity against various pathogens. Its ability to enhance structural stability and resistance to enzymatic degradation makes it a promising candidate for future therapeutic applications.

Eigenschaften

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXWJOGKQWRDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.